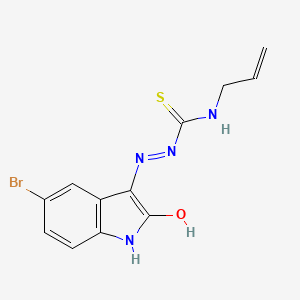

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H11BrN4OS and its molecular weight is 339.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Bromoisatin, 3-(4-allylthiosemicarbazide) is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

The compound interacts with its target, human carbonic anhydrase, and inhibits its activity . The 2nd and 5th positions of the 1,3,4-thiadiazole ring system in the compound exhibit remarkable reactivity toward nucleophilic substitution reactions .

Biochemical Pathways

The inhibition of carbonic anhydrase by 5-Bromoisatin, 3-(4-allylthiosemicarbazide) affects the carbon dioxide and bicarbonate ion equilibrium in the body . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and fluid balance.

Result of Action

The compound has been found to exhibit potential anti-proliferative effectiveness against cancer cell lines (U87 and HeLa) and normal fibroblast cells (L929) . It has also been reported to exhibit analgesic and sedative properties at a dose of 0.2g/kg in mice .

生物活性

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, a compound with the CAS number 210487-34-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

The molecular formula of this compound is C12H11BrN4OS, with a molar mass of 339.21 g/mol. The compound features a hydrazinecarbothioamide moiety, which is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of indole have shown promising results against various cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-Allyl Indole Derivative | MCF-7 (Breast) | 15.0 | |

| N-Allyl Indole Derivative | HeLa (Cervical) | 12.5 |

The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. For example, one study demonstrated that indole derivatives could activate caspase pathways leading to programmed cell death in MCF-7 cells .

Antimicrobial Activity

N-Allyl derivatives have also been evaluated for their antimicrobial properties. The compound's activity against various bacterial strains was assessed using the disc diffusion method:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 14 |

These results suggest that N-allyl derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several indole-based compounds and tested their efficacy against MCF-7 human breast cancer cells. The study found that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of hydrazinecarbothioamide derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in antibiotic development .

特性

IUPAC Name |

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6,15,18H,1,5H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDPUJNQHFLJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。